3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate
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Overview
Description
3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate is an acridinium-based photocatalyst . It has the empirical formula C36H40BF4N and a molecular weight of 573.51 . It can be an alternative to transition-metal-based photocatalysts due to its higher chemical stability and attenuated redox potential .
Molecular Structure Analysis
The molecular structure of this compound consists of a core acridinium molecule with tert-butyl, mesityl, and phenyl groups attached . The exact structure can be found in the referenced databases .Chemical Reactions Analysis
This compound, when used with TEMPO, promotes the site-selective amination of a variety of simple and complex aromatics with heteroaromatic azoles . When ammonium carbamate is used as the amine, anilines can be achieved directly .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point of 277.2°C . It’s soluble in nonpolar solvents like petroleum ether, dichloromethane, and benzene, but insoluble in water . It has a maximum absorption wavelength of 417 nm in acetonitrile .Scientific Research Applications
Fluorescent Probe
This compound is used as a fluorescent probe . Fluorescent probes are used in various fields of scientific research, including fluorescent sensing, biological imaging, cell labeling, and optoelectronic devices .
Photocatalysis
The compound is also used in photocatalysis . Photocatalysis is a process in which light energy is used to speed up a reaction. This compound, being an acridinium-based photocatalyst, can be an alternative to transition-metal-based photocatalysts due to its higher chemical stability and attenuated redox potential .
Anti-Markovnikov Hydroamination of Alkenes
This compound has been used in the anti-Markovnikov hydroamination of alkenes . This is a type of reaction where an amine is added to an alkene in an anti-Markovnikov manner, meaning the amine is added to the less substituted carbon of the alkene .
4. Addition of Carboxylic Acids to Alkenes Another application of this compound is in the addition of carboxylic acids to alkenes . This reaction involves the addition of a carboxylic acid to an alkene to form a larger molecule .
Hydrotrifluoromethylation of Styrenes
The compound is also used in the hydrotrifluoromethylation of styrenes . This reaction involves the addition of a trifluoromethyl group to a styrene molecule .
Safety and Hazards
This compound is classified as dangerous and harmful if swallowed. It can cause severe skin burns and eye damage . It’s recommended to avoid inhaling dust or mist, eating or smoking while using this product, and to wear protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, it’s advised to rinse with water and seek medical attention .
Mechanism of Action
Target of Action
It is known to be an acridinium-based photocatalyst .
Mode of Action
This compound, when employed with TEMPO, promotes the site-selective amination of a variety of simple and complex aromatics with heteroaromatic azoles . This suggests that it may interact with its targets through a photochemical process.
properties
IUPAC Name |
3,6-ditert-butyl-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N.BF4/c1-23-19-24(2)33(25(3)20-23)34-29-17-15-26(35(4,5)6)21-31(29)37(28-13-11-10-12-14-28)32-22-27(36(7,8)9)16-18-30(32)34;2-1(3,4)5/h10-22H,1-9H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNSHKYOOCWQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)C(C)(C)C)C5=CC=CC=C5)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40BF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate |
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